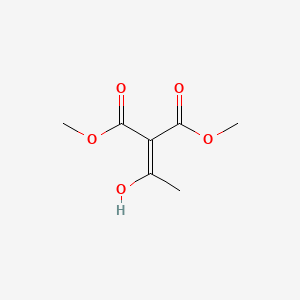
Dimethyl (1-hydroxyethylidene)propanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl (1-hydroxyethylidene)propanedioate is an organic compound with the molecular formula C7H10O5. It is a derivative of malonic acid and is known for its role in various organic synthesis reactions. This compound is characterized by the presence of two ester groups and a hydroxyl group attached to a central carbon atom, making it a versatile intermediate in organic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
Dimethyl (1-hydroxyethylidene)propanedioate can be synthesized through several methods. One common method involves the reaction of malonic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction proceeds via esterification, forming dimethyl malonate, which can then be further reacted with acetaldehyde to introduce the hydroxyl group.
Industrial Production Methods
In industrial settings, the production of this compound typically involves the continuous esterification of malonic acid with methanol, followed by purification through distillation. The process is optimized to achieve high yields and purity, ensuring the compound’s suitability for various applications.
化学反应分析
Types of Reactions
Dimethyl (1-hydroxyethylidene)propanedioate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of dimethyl (1-oxoethylidene)propanedioate.
Reduction: Formation of dimethyl (1-hydroxyethyl)propanedioate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Dimethyl (1-hydroxyethylidene)propanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of dimethyl (1-hydroxyethylidene)propanedioate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The hydroxyl group can participate in hydrogen bonding, while the ester groups can undergo hydrolysis or transesterification. These properties make it a valuable intermediate in organic synthesis.
相似化合物的比较
Similar Compounds
Dimethyl malonate: Similar structure but lacks the hydroxyl group.
Diethyl malonate: Similar structure with ethyl ester groups instead of methyl.
Malonic acid: The parent compound with carboxylic acid groups instead of ester groups.
Uniqueness
Dimethyl (1-hydroxyethylidene)propanedioate is unique due to the presence of both ester and hydroxyl groups, which provide it with distinct reactivity and versatility in organic synthesis. This combination of functional groups allows it to participate in a wider range of chemical reactions compared to its analogs.
属性
CAS 编号 |
113934-48-8 |
|---|---|
分子式 |
C7H10O5 |
分子量 |
174.15 g/mol |
IUPAC 名称 |
dimethyl 2-(1-hydroxyethylidene)propanedioate |
InChI |
InChI=1S/C7H10O5/c1-4(8)5(6(9)11-2)7(10)12-3/h8H,1-3H3 |
InChI 键 |
SUXIIGCZYKTTFS-UHFFFAOYSA-N |
规范 SMILES |
CC(=C(C(=O)OC)C(=O)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


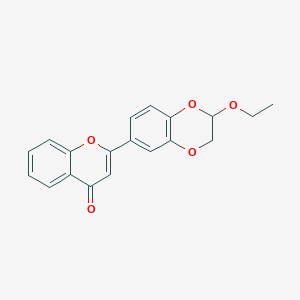
![4-[(E)-(3,4-Dimethoxyphenyl)diazenyl]pyridine](/img/structure/B14288893.png)
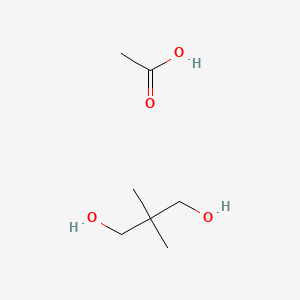
![N~1~-[2-(Bis{4-[bis(trifluoromethyl)amino]phenyl}amino)phenyl]-N~1~-{4-[bis(trifluoromethyl)amino]phenyl}-N~4~,N~4~-bis(trifluoromethyl)cyclohexa-2,5-diene-1,4-bis(iminium) diperchlorate](/img/structure/B14288904.png)

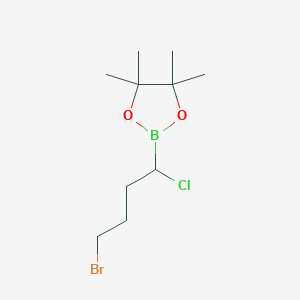
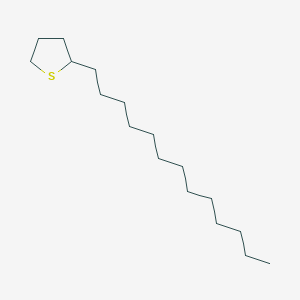
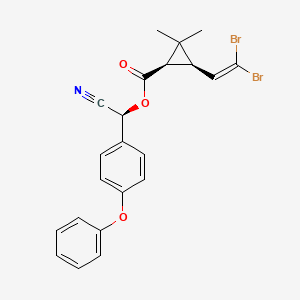
![2-(3-Methoxypropyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B14288927.png)
![1-[(Methanesulfonyl)oxy]pyridin-1-ium](/img/structure/B14288940.png)
![N-(2-Aminoethyl)-P,P-bis[(aziridin-1-yl)]phosphinothioic amide](/img/structure/B14288947.png)
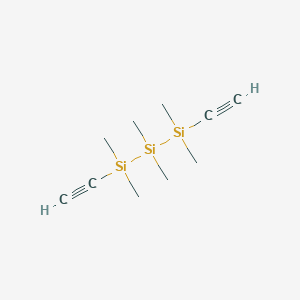
![25,26,27,28-tetrahydroxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-5,11,17,23-tetrasulfonic acid;nonahydrate](/img/structure/B14288965.png)

